
Carbamic acid, (4-ethoxy-2-iodophenyl)-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (4-ethoxy-2-iodophenyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C13H18INO3. It is known for its unique structure, which includes an ethoxy group, an iodine atom, and a tert-butyl ester group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-ethoxy-2-iodophenyl)-, 1,1-dimethylethyl ester typically involves the reaction of 4-ethoxy-2-iodophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (4-ethoxy-2-iodophenyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Iodate derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted phenyl carbamates.
Aplicaciones Científicas De Investigación
Carbamic acid, (4-ethoxy-2-iodophenyl)-, 1,1-dimethylethyl ester is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, (4-ethoxy-2-iodophenyl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The ethoxy and iodine groups play a crucial role in its reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, (4-ethoxyphenyl)-, 1,1-dimethylethyl ester: Lacks the iodine atom, resulting in different reactivity.
Carbamic acid, (4-iodophenyl)-, 1,1-dimethylethyl ester: Lacks the ethoxy group, affecting its solubility and reactivity.
Carbamic acid, (4-ethoxy-2-chlorophenyl)-, 1,1-dimethylethyl ester: Contains a chlorine atom instead of iodine, leading to different chemical properties.
Uniqueness
Carbamic acid, (4-ethoxy-2-iodophenyl)-, 1,1-dimethylethyl ester is unique due to the presence of both ethoxy and iodine groups, which confer distinct reactivity and specificity in chemical reactions. This makes it a valuable compound in various scientific research applications.
Propiedades
Número CAS |
835873-11-5 |
|---|---|
Fórmula molecular |
C13H18INO3 |
Peso molecular |
363.19 g/mol |
Nombre IUPAC |
tert-butyl N-(4-ethoxy-2-iodophenyl)carbamate |
InChI |
InChI=1S/C13H18INO3/c1-5-17-9-6-7-11(10(14)8-9)15-12(16)18-13(2,3)4/h6-8H,5H2,1-4H3,(H,15,16) |
Clave InChI |
NQHWQUCAWTWKAX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12536247.png)

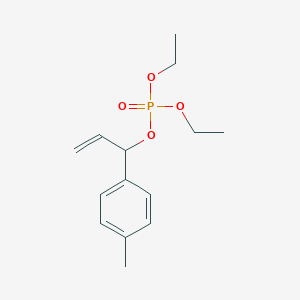
![2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B12536271.png)

![N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide](/img/structure/B12536283.png)
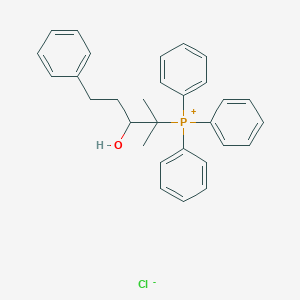
![3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid](/img/structure/B12536303.png)
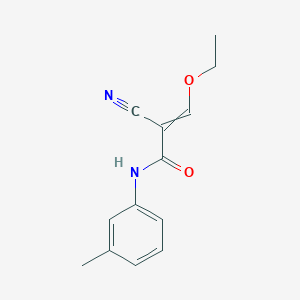
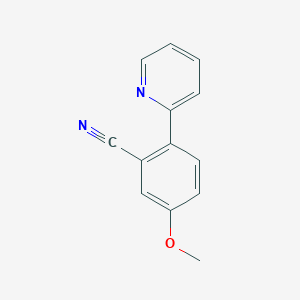
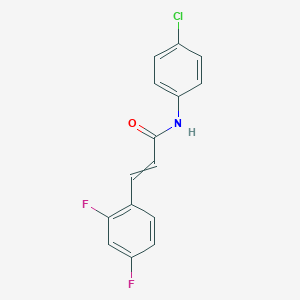

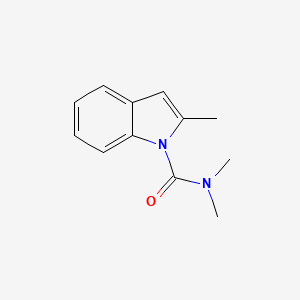
![Benzonitrile, 4-[(1-azulenylmethylene)amino]-](/img/structure/B12536319.png)
